8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one
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Overview
Description
8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[321]octan-3-one is a complex organic compound that features a bicyclic structure with a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Condensation Reaction: The starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, undergoes a condensation reaction with ethyl-2-cyanoacetate to form an intermediate.
Decarboxylation: The intermediate is then subjected to decarboxylation to yield a cyano-substituted pyridine derivative.
Reduction: The cyano group is reduced to an amine using a reducing agent such as sodium borohydride (NaBH4) in the presence of a catalyst like nickel chloride (NiCl2).
Cyclization: The resulting amine undergoes cyclization to form the bicyclic structure.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. Key factors include the choice of solvents, reaction temperatures, and purification methods to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Cyclization Reactions: The bicyclic structure can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Solvents: Dichloromethane (DCM), ethanol, acetonitrile
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone group yields an alcohol, while oxidation can produce a carboxylic acid.
Scientific Research Applications
8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups on the pyridine ring can enhance binding affinity to certain enzymes or receptors. The bicyclic structure provides rigidity, which can influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Fluopyram: A similar compound with a pyridine ring substituted with chlorine and trifluoromethyl groups, used as a fungicide.
Pyridopyrimidines: Compounds with a fused pyridine and pyrimidine ring, known for their biological activity.
Uniqueness
8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one is unique due to its specific substitution pattern and bicyclic structure, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2O/c14-11-3-7(13(15,16)17)6-18-12(11)19-8-1-2-9(19)5-10(20)4-8/h3,6,8-9H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMSNEYRKJMXAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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